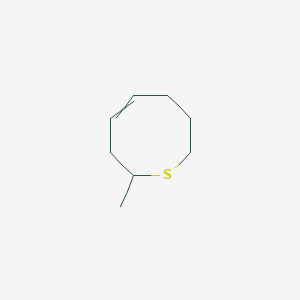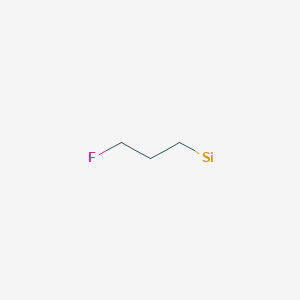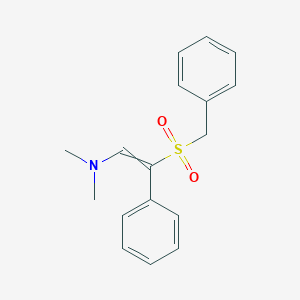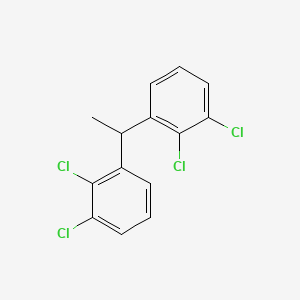
1,1'-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene): is an organic compound characterized by the presence of two 2,3-dichlorobenzene groups connected by an ethane bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) typically involves the reaction of 2,3-dichlorobenzene with ethane derivatives under specific conditions. One common method involves the use of 1,2-dibromoethane as a starting material. The reaction proceeds as follows:
Step 1: Dissolve 2,3-dichlorobenzene in a suitable solvent such as methylbenzene.
Step 2: Add 1,2-dibromoethane to the solution under stirring.
Step 3: Heat the mixture to 60°C for 10 minutes, then increase the temperature to 110°C and maintain it for 8 hours.
Step 4: After the reaction is complete, cool the mixture slowly to precipitate the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and purification processes to ensure high yield and purity.
化学反应分析
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other groups such as hydroxyl or amino groups under appropriate conditions.
Oxidation Reactions: The ethane bridge can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products
Substitution: Formation of 1,1’-(Ethane-1,1-diyl)bis(2,3-dihydroxybenzene) or 1,1’-(Ethane-1,1-diyl)bis(2,3-diaminobenzene).
Oxidation: Formation of 1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene-1,2-dione).
Reduction: Formation of ethane and 2,3-dichlorobenzene.
科学研究应用
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2,3-dichlorobenzene): Similar structure but with a different ethane linkage.
1,1’-(Ethane-1,1-diyl)bis(2,3-dibromobenzene): Bromine atoms instead of chlorine.
1,1’-(Ethane-1,1-diyl)bis(2,3-difluorobenzene): Fluorine atoms instead of chlorine.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(2,3-dichlorobenzene) is unique due to its specific chlorine substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
CAS 编号 |
63199-65-5 |
|---|---|
分子式 |
C14H10Cl4 |
分子量 |
320.0 g/mol |
IUPAC 名称 |
1,2-dichloro-3-[1-(2,3-dichlorophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Cl4/c1-8(9-4-2-6-11(15)13(9)17)10-5-3-7-12(16)14(10)18/h2-8H,1H3 |
InChI 键 |
KAXFLWCGHKDUSX-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=CC=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


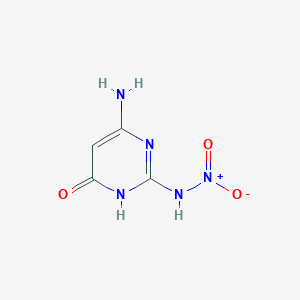
![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)
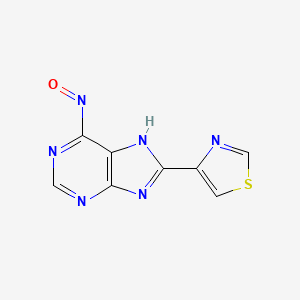

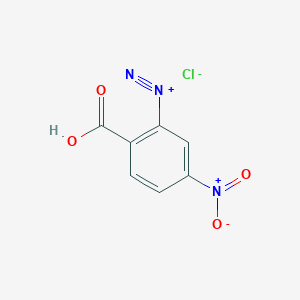

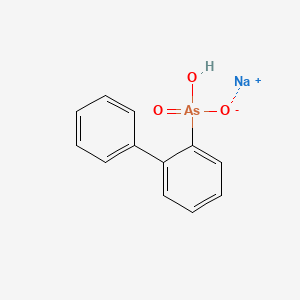
![(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14489612.png)
![1-(9-Methyl-9-azabicyclo[4.2.1]nonan-2-yl)ethanone;hydrochloride](/img/structure/B14489614.png)
